molecular formula C15H16Cl2O4 B13422280 Etacrynic Acid Ethyl Ester

Etacrynic Acid Ethyl Ester

Cat. No.: B13422280
M. Wt: 331.2 g/mol
InChI Key: ZEMGAZROIIAAMG-UHFFFAOYSA-N
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Description

Etacrynic Acid Ethyl Ester is a derivative of etacrynic acid, which is a loop diuretic used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure . The esterification of etacrynic acid results in the formation of this compound, which retains some of the pharmacological properties of its parent compound.

Preparation Methods

The preparation of Etacrynic Acid Ethyl Ester typically involves the esterification of etacrynic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the mixture to facilitate the reaction . The general reaction can be represented as follows:

Etacrynic Acid+EthanolH2SO4Etacrynic Acid Ethyl Ester+Water\text{Etacrynic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Etacrynic Acid+EthanolH2​SO4​​Etacrynic Acid Ethyl Ester+Water

In industrial settings, the production of esters like this compound may involve continuous processes where the reactants are fed into a reactor, and the ester is continuously distilled off to drive the reaction to completion .

Biological Activity

Etacrynic Acid Ethyl Ester (EAAE) is a derivative of ethacrynic acid, primarily known for its diuretic properties. This article explores the biological activity of EAAE, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Overview of Ethacrynic Acid and Its Derivatives

Ethacrynic acid (EA) is a loop diuretic that inhibits the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle, leading to increased diuresis. Its derivatives, including EAAE, have been studied for various biological activities beyond diuresis, including anticancer and anti-inflammatory effects .

EAAE exhibits its biological activity through several mechanisms:

  • Inhibition of Ion Transport : Similar to EA, EAAE inhibits chloride transport in renal tubules, promoting diuresis and influencing fluid balance .
  • Anticancer Activity : Research has indicated that EAAE can inhibit cancer cell proliferation by modulating signaling pathways such as STAT3 in prostate carcinoma cells . This suggests potential applications in cancer therapy.
  • Reduction of Intraocular Pressure : Some studies have shown that derivatives like EAAE can reduce intraocular pressure, indicating utility in treating glaucoma .

Pharmacological Properties

The pharmacological profile of EAAE includes:

  • Diuretic Effects : EAAE produces a rapid onset of diuresis, with effects observable within 30 minutes post-administration. The peak effect occurs approximately 2 hours after oral dosing .
  • Antitumor Activity : EAAE has demonstrated cytotoxic effects against various cancer cell lines, including human epidermal carcinoma (KB) and human leukemic HL-60 cells. Its effectiveness is often compared to EA and other derivatives .

Table 1: Biological Activities of Etacrynic Acid Derivatives

CompoundBiological ActivityReference
Ethacrynic AcidLoop diuretic, anticancer
Ethacrynic Acid Ethyl EsterAntitumor, anti-inflammatory
EA Amide DerivativesInhibition of Wnt signaling

Case Study: Antitumor Effects

A study by Dong et al. (2018) explored various derivatives of ethacrynic acid, including EAAE. The findings indicated that these compounds could inhibit the proliferation of cancer cells effectively. The study highlighted the structure-activity relationship (SAR) showing that modifications to the ethacrynic acid structure can enhance its biological activity against cancer cells .

Properties

IUPAC Name

ethyl 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2O4/c1-4-9(3)15(19)10-6-7-11(14(17)13(10)16)21-8-12(18)20-5-2/h6-7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMGAZROIIAAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)OCC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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